Bienvenue dans la boutique en ligne BenchChem!

tert-butyl 4-(4-(1H-indol-3-yl)butanoyl)piperazine-1-carboxylate

5-lipoxygenase inhibition indole SAR leukotriene biosynthesis

The compound tert-butyl 4-(4-(1H-indol-3-yl)butanoyl)piperazine-1-carboxylate (CAS 929870-02-0) is a heterocyclic small molecule featuring an indole moiety linked via a four-carbon butanoyl chain to an N-Boc-protected piperazine. With molecular formula C21H29N3O3 and molecular weight 371.5 g/mol, it is catalogued as a solid research chemical by multiple commercial suppliers and is primarily employed as a versatile intermediate in medicinal chemistry campaigns targeting CNS disorders and inflammatory pathways.

Molecular Formula C21H29N3O3
Molecular Weight 371.481
CAS No. 929870-02-0
Cat. No. B2874867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 4-(4-(1H-indol-3-yl)butanoyl)piperazine-1-carboxylate
CAS929870-02-0
Molecular FormulaC21H29N3O3
Molecular Weight371.481
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C(=O)CCCC2=CNC3=CC=CC=C32
InChIInChI=1S/C21H29N3O3/c1-21(2,3)27-20(26)24-13-11-23(12-14-24)19(25)10-6-7-16-15-22-18-9-5-4-8-17(16)18/h4-5,8-9,15,22H,6-7,10-14H2,1-3H3
InChIKeyHPVMFLPLCWKVQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 4-(4-(1H-indol-3-yl)butanoyl)piperazine-1-carboxylate (CAS 929870-02-0): A Strategic Indole-Piperazine Building Block Documented for 5-Lipoxygenase Inhibition


The compound tert-butyl 4-(4-(1H-indol-3-yl)butanoyl)piperazine-1-carboxylate (CAS 929870-02-0) is a heterocyclic small molecule featuring an indole moiety linked via a four-carbon butanoyl chain to an N-Boc-protected piperazine [1]. With molecular formula C21H29N3O3 and molecular weight 371.5 g/mol, it is catalogued as a solid research chemical by multiple commercial suppliers and is primarily employed as a versatile intermediate in medicinal chemistry campaigns targeting CNS disorders and inflammatory pathways [1]. Its documented inhibitory activity against 5-lipoxygenase (5-LOX) at defined concentrations makes it a data-backed starting point rather than a purely structural building block [2].

Indole-Piperazine Building Block Selection: Why Structural Nuance Drives Potency and Synthetic Utility


Head-to-head biochemical data demonstrates that seemingly minor structural modifications on the indole-piperazine scaffold cause substantial shifts in biological activity, making generic substitution a high-risk strategy for research reproducibility [1]. The target compound exhibits 84% inhibition of 5-LOX at 5 µM, whereas its direct N-benzyl analog achieves only 38% inhibition under identical conditions, and a further substituted benzyl-methoxy-methyl variant reaches 51.5% [1]. These differences exceed the typical assay variability and confirm that the free indole N–H is a critical pharmacophoric element. Additionally, procurement decisions based solely on the indole-piperazine backbone ignore the orthogonal protecting group strategy afforded by the tert-butyl carbamate, which enables selective deprotection under conditions incompatible with ethyl or benzyl carbamate analogs [2].

Quantitative Differentiation Guide for CAS 929870-02-0 Against Closest Structural Analogs


5-LOX Inhibition Potency: Free Indole N–H Is Essential for Maintained Activity

The target compound inhibits 5-lipoxygenase (EC 1.13.11.34) from Rattus norvegicus by 84% at 5 µM [1]. The N-benzyl analog (tert-butyl 4-[4-(1-benzyl-1H-indol-3-yl)butanoyl]piperazine-1-carboxylate) achieves only 38% inhibition at the identical concentration, a 2.2-fold drop in activity [1]. The 5-methoxy-2-methyl-N-benzyl analog reaches 51.5% inhibition, still 1.6-fold weaker than the target [1]. The primary literature from which these data originate confirms that unfettered access to the indole N–H is a key determinant for 5-LOX binding [2].

5-lipoxygenase inhibition indole SAR leukotriene biosynthesis

Orthogonal Deprotection: Boc- vs. Ethyl Carbamate Protecting Group Stability and Cleavage Profiles

The tert-butyl carbamate (Boc) group on the target compound can be removed quantitatively under mildly acidic conditions (TFA/CH2Cl2 or HCl/dioxane) without affecting the indole ring or the butanoyl amide bond [1]. The ethyl carbamate analog (ethyl 4-[4-(1H-indol-3-yl)butanoyl]piperazine-1-carboxylate, CAS 1022576-81-3, MW = 343.43 g/mol [2]) requires harsher alkaline hydrolysis or strong acid treatment, conditions that risk epimerization of sensitive centers or indole decomposition. The Boc group provides a chemoselective handle orthogonal to Fmoc, Cbz, and Alloc strategies commonly used in peptide and combinatorial chemistry [1].

protecting group strategy Boc deprotection piperazine derivatization

Synthetic Scaffold Versatility: The Butanoyl Linker Separates Indole Pharmacophore from Piperazine Core

The four-carbon butanoyl chain in the target compound provides conformational flexibility and distance between the indole recognition element and the piperazine ring that is exploited in known pharmacological agents. Closely related indole-butyl-piperazines (where the carbonyl is replaced by a methylene) are documented as potent, selective 5-HT1A agonists with IC50 values as low as 0.09 nM for the most optimized members [1]. Directly linked indole-piperazines (e.g., tert-butyl 4-(1H-indol-3-yl)piperazine-1-carboxylate, CAS 947498-87-5, MW = 301.38 g/mol [2]) lack the spacing necessary to engage distal receptor sub-pockets. The carbonyl in the butanoyl linker serves as a hydrogen-bond acceptor validated in the 5-LOX co-crystal model, whereas the all-carbon butyl congener cannot participate in this interaction [3].

linker length medicinal chemistry strategy 5-HT1A agonist scaffold

Commercial Purity and Reproducibility: Defined QC Benchmarks Enable Cross-Study Comparability

The target compound is commercially supplied with a minimum purity specification of 95% as verified by certified analysis documentation from Sigma-Aldrich (Princeton BioMolecular Research Inc. product) . Many closer analogs, including the direct indole-piperazine (CAS 947498-87-5) and the ethyl carbamate (CAS 1022576-81-3), are sourced from smaller vendors without publicly accessible certificates of analysis, introducing uncertainty in stoichiometric calculations for dose-response experiments. The 95% purity threshold aligns with industry standards for quantitative pharmacology (typically ≥95% for reproducible IC50 determinations) [1].

compound quality control research reproducibility purity specification

Precision Application Scenarios for tert-Butyl 4-(4-(1H-indol-3-yl)butanoyl)piperazine-1-carboxylate


5-LOX Inhibitor Hit Validation and Leukotriene Pathway Profiling

Use this compound as a positive control or tool compound in 5-lipoxygenase (5-LOX) inhibition assays at 5 µM, where it produces 84% inhibition in rat leukocyte preparations [1]. Its documented potency advantage over N-substituted indole analogs makes it the preferred choice for distinguishing on-target 5-LOX effects from off-target activities in phenotypic screening campaigns [1].

Regioselective Piperazine Functionalization via Boc Deprotection

Employ the Boc-protected piperazine for chemoselective synthesis: treat with TFA/CH2Cl2 (1:1) at 0 °C to room temperature to quantitatively unmask the piperazine nitrogen, enabling subsequent amide coupling, reductive amination, or sulfonylation without affecting the indole or the butanoyl linker [2]. This orthogonal strategy is incompatible with ethyl or benzyl carbamate analogs that require harsher cleavage conditions [2].

Serotonergic Scaffold Derivatization for 5-HT1A Agonist Development

Utilize the indole-butyl-piperazine framework as a privileged scaffold for synthesizing selective 5-HT1A agonists. The published med-chem series demonstrates that the butanoyl linker can be reduced to yield sub-nanomolar 5-HT1A binders (IC50 = 0.09 nM for the optimized lead), positioning the target compound as a late-stage intermediate for structure-activity relationship expansion [3].

Computational Docking and Pharmacophore Model Building

Leverage the unique combination of the free indole N–H, the butanoyl carbonyl hydrogen-bond acceptor, and the Boc-protected piperazine as a defined 3D pharmacophore for molecular modeling studies. The compound's resolved biological activity against 5-LOX [1] and its structural relationship to 5-HT1A agonists provide dual validation for in silico screening models.

Quote Request

Request a Quote for tert-butyl 4-(4-(1H-indol-3-yl)butanoyl)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.